1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole (CAS 1430845-69-4) is a heterocyclic building block featuring a pyrazole core functionalized with a C4-bromo leaving group, a C5-methyl substituent, and an N1-adamantylmethyl moiety. The bromine atom enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the adamantylmethyl group confers enhanced lipophilicity, steric bulk, and potential metabolic stability.

Molecular Formula C15H21BrN2
Molecular Weight 309.24 g/mol
Cat. No. B11828752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole
Molecular FormulaC15H21BrN2
Molecular Weight309.24 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1CC23CC4CC(C2)CC(C4)C3)Br
InChIInChI=1S/C15H21BrN2/c1-10-14(16)8-17-18(10)9-15-5-11-2-12(6-15)4-13(3-11)7-15/h8,11-13H,2-7,9H2,1H3
InChIKeyPUAWFEXCUFIIIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole: A Dual-Functionalized Pyrazole Building Block for Cross-Coupling and Medicinal Chemistry


1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole (CAS 1430845-69-4) is a heterocyclic building block featuring a pyrazole core functionalized with a C4-bromo leaving group, a C5-methyl substituent, and an N1-adamantylmethyl moiety. The bromine atom enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the adamantylmethyl group confers enhanced lipophilicity, steric bulk, and potential metabolic stability [1]. Its molecular formula is C15H21BrN2 with a molecular weight of 309.24 g/mol, and it is commercially available at purities of 95-98% from multiple suppliers .

Why 1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole Cannot Be Replaced by Generic Adamantyl-Pyrazoles


Generic substitution with other adamantyl-pyrazole derivatives fails because the precise combination of substituents on this compound is critical for its intended role as a diversifiable intermediate. The C4-bromo atom is essential for palladium-catalyzed cross-coupling to introduce aryl, heteroaryl, or alkenyl groups, which is impossible with the des-bromo analog (CAS 1430845-68-3). The C5-methyl group provides additional steric and electronic tuning that distinguishes it from the simpler 4-bromo-1H-pyrazole (lacking adamantyl). As demonstrated in the synthesis of potent soluble epoxide hydrolase (sEH) inhibitors, where halogenated pyrazole-adamantane hybrids achieved IC50 values from 0.8 to 27.5 nM, subtle changes in the pyrazole substitution pattern dramatically alter biological activity [1]. Therefore, replacing this compound with an in-class analog that lacks any one of these three functional groups compromises the synthetic route or the final compound's activity profile.

Quantitative Differentiation of 1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole Against Closest Analogs


Suzuki-Miyaura Cross-Coupling Capability: Bromo vs. Des-Bromo Analog

The presence of the C4-bromo substituent enables direct Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids, a reactivity that is completely absent in the des-bromo analog 1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole (CAS 1430845-68-3). The target compound can be converted to the corresponding boronic ester (CAS 1430845-70-7) via Miyaura borylation, demonstrating its role as a key intermediate for C-C bond formation. In the synthesis of adamantyl-pyrazole sEH inhibitors, halogenated pyrazole intermediates were essential for achieving IC50 values down to 0.8 nM, whereas non-halogenated analogs showed substantially reduced potency [1][2].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

sEH Inhibitory Potency: Halogenated vs. Non-Halogenated Adamantyl-Pyrazoles

A series of adamantyl-urea compounds featuring halogenated pyrazole fragments were evaluated as soluble epoxide hydrolase (sEH) inhibitors. The most potent compounds, including 1-Adamantyl-3-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]urea (3f) and 1-[(Adamantan-1-yl)methyl]-3-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]urea (4f), exhibited IC50 values of 0.8 nM and 1.2 nM, respectively. The non-halogenated pyrazole analogs showed markedly reduced inhibitory activity, highlighting the critical role of the halogen substituent for target engagement [1]. While the target compound itself (4-bromo-5-methyl) was not the most potent in this series, its bromine substituent provides a synthetic handle for further derivatization toward the optimized halogenated analogs, whereas the completely non-halogenated pyrazole intermediates limit the accessible chemical space.

Soluble Epoxide Hydrolase Drug Discovery Inflammation

Steric and Electronic Tuning: C5-Methyl vs. Unsubstituted Pyrazole

The C5-methyl group on the pyrazole ring differentiates the target compound from 1-(Adamantan-1-ylmethyl)-4-bromo-1H-pyrazole (the non-methyl analog). The methyl substituent provides electronic donation to the heterocyclic ring, increasing electron density at C4 and modulating the reactivity of the bromine toward oxidative addition in cross-coupling. Additionally, the methyl group introduces steric hindrance adjacent to the N1-adamantylmethyl group, which can influence the conformation of the adamantyl cage and affect downstream biological interactions. In the context of sEH inhibitors, the 5-methylpyrazole scaffold was specifically chosen for optimal fit within the enzyme's active site, and substitution at this position is critical for achieving sub-nanomolar potency [1].

Structure-Activity Relationship Molecular Design Medicinal Chemistry

Commercial Purity and Batch Consistency: Target Compound vs. Generic Adamantyl Pyrazoles

The target compound is commercially available from multiple suppliers with specified purity levels of 95% (AKSci), 98% (Leyan, MolCore), and 98+% (WeeiBoo), ensuring consistent quality for research applications . In contrast, several closely related analogs (e.g., 1-(Adamantan-1-ylmethyl)-4-iodo-1H-pyrazole) are far less commercially represented, often available only from a single source or on a custom-synthesis basis, leading to longer lead times and higher costs. The broader supplier base for the target compound translates to greater price competition and supply chain resilience.

Procurement Quality Control Chemical Sourcing

Highest-Impact Application Scenarios for 1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole Based on Quantitative Evidence


Synthesis of Sub-Nanomolar Soluble Epoxide Hydrolase (sEH) Inhibitors via Suzuki Coupling

The compound serves as the critical brominated intermediate for synthesizing adamantyl-pyrazole ureas that achieve sEH IC50 values down to 0.8 nM. The C4-bromo handle undergoes Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids to introduce the diversity elements necessary for optimizing enzyme inhibition. In the Burmistrov et al. (2023) series, halogenated pyrazoles were essential for potent sEH binding, and the 4-bromo-5-methyl substitution pattern provides the foundation for generating focused libraries of halogenated analogs targeting metabolic and inflammatory diseases [1].

Late-Stage Diversification of Kinase Inhibitor Scaffolds

The adamantylmethyl group enhances lipophilicity and may improve blood-brain barrier penetration, while the bromine atom enables late-stage functionalization of elaborated pyrazole-containing kinase inhibitors. The boronic ester derivative (CAS 1430845-70-7) can be generated in situ from the target compound via Miyaura borylation, confirming its role as a key intermediate for constructing biaryl motifs that are prevalent in kinase inhibitors [2].

Structure-Activity Relationship (SAR) Studies of Pyrazole-Based Anti-Inflammatory Agents

The differentiated substitution pattern (adamantylmethyl + bromo + methyl) provides a unique chemical space for SAR exploration. The C5-methyl group influences both the electronic properties of the pyrazole and the conformational preference of the adamantyl cage, enabling medicinal chemists to probe the steric and electronic requirements of biological targets. The compound's ready commercial availability at high purity (95-98%) further supports its use in systematic SAR campaigns [1].

Building Block for Antimicrobial Adamantyl-Pyrazole Hybrids

Adamantyl-pyrazole derivatives have demonstrated antibacterial activity against Gram-negative and Gram-positive bacteria as well as antifungal activity against Fusarium oxysporum. The target compound can be elaborated via C4 cross-coupling to introduce substituted aryl groups that enhance antimicrobial potency, as shown in studies of pyrazole-based adamantyl chalcones [1]. Its C4-bromo reactivity is ideally suited for generating diverse antimicrobial candidate libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.